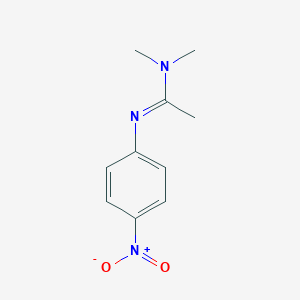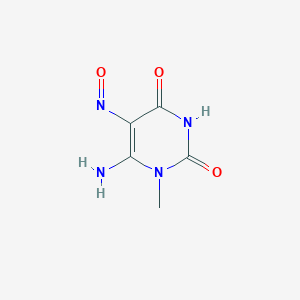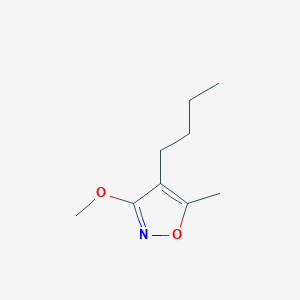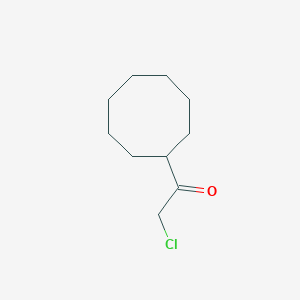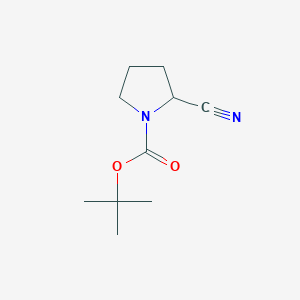
tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 2-cyanopyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 144688-70-0 . It has a molecular weight of 196.25 and its IUPAC name is tert-butyl 2-cyano-1-pyrrolidinecarboxylate .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 2-cyanopyrrolidine-1-carboxylate” were not found in the search results, a related compound, N-Boc-2,5-dihydro-1H-pyrrole, can be synthesized from N-boc-diallylamine .Molecular Structure Analysis
The InChI code for “tert-Butyl 2-cyanopyrrolidine-1-carboxylate” is 1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-Butyl 2-cyanopyrrolidine-1-carboxylate” is a solid or semi-solid or liquid at room temperature . It should be stored in a dry place at 2-8°C . The melting point is 58-59°C .Applications De Recherche Scientifique
Synthesis and Applications in Chiral Auxiliary
tert-Butyl 2-cyanopyrrolidine-1-carboxylate has been used as a chiral auxiliary in organic synthesis. It facilitates the preparation of enantiomerically pure compounds, which is crucial in pharmaceutical synthesis. For example, it was utilized in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid and in dipeptide synthesis. These processes are important for creating specific configurations of molecules that are essential in drug development and biological studies (Studer, Hintermann & Seebach, 1995).
Role in Phase-Transfer Catalyzed Reactions
The compound has been used in phase-transfer catalyzed reactions. This method is significant in organic chemistry for enhancing reaction rates and yields, particularly in the synthesis of complex organic compounds. tert-Butyl esters and 3-cyanopyrrolidines were prepared using tert-butyl 2-cyanopyrrolidine-1-carboxylate, demonstrating its versatility in organic synthesis (Pashkuleva et al., 2000).
Economical Synthesis from L-aspartic Acid
A study demonstrated the economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, starting from L-aspartic acid. This process is noted for its mild reaction conditions and practicality for industrial preparation. Such syntheses are crucial in developing cost-effective and scalable methods for producing important intermediates in pharmaceuticals (Han et al., 2018).
Antimicrobial Applications
Microwave-assisted synthesis of tert-butyl 2-cyanopyrrolidine-1-carboxylate derivatives has been explored for antimicrobial applications. This highlights its potential use in the development of new antimicrobial agents, which is a significant area of research given the rising concern over antibiotic resistance (Sreekanth & Jha, 2020).
Molecular Structure Studies
Research on the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, a related compound, was conducted to understand its crystal structure and properties. Such studies are important for the development of novel materials and pharmaceuticals (Moriguchi et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMSZBHMBCNYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373536 | |
| Record name | tert-Butyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-cyanopyrrolidine-1-carboxylate | |
CAS RN |
144688-70-0 | |
| Record name | 1,1-Dimethylethyl 2-cyano-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144688-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

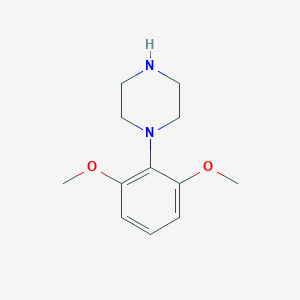
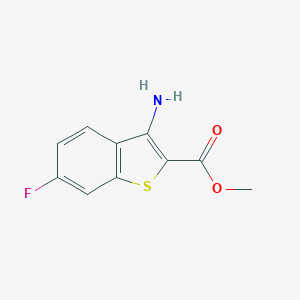
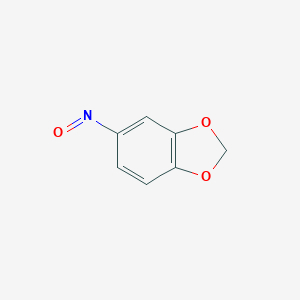
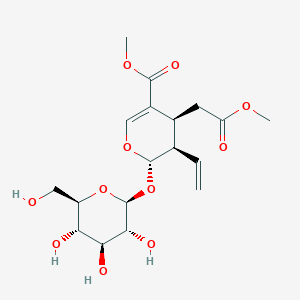

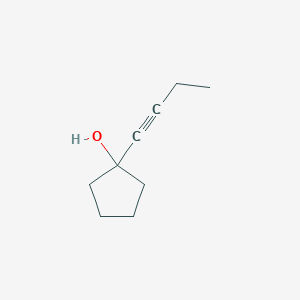
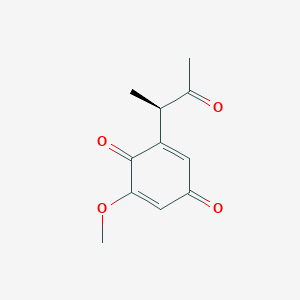
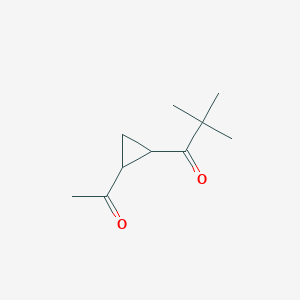
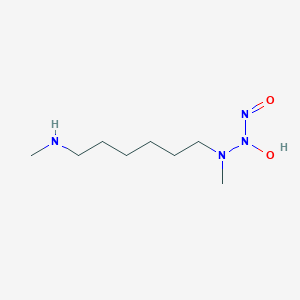
![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
